molecular formula C8H9Cl2N3 B2880838 1,7-Naphthyridin-6-amine dihydrochloride CAS No. 2059993-86-9

1,7-Naphthyridin-6-amine dihydrochloride

Cat. No.: B2880838
CAS No.: 2059993-86-9
M. Wt: 218.08
InChI Key: VPSZDYYNHWTZGL-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-6-amine dihydrochloride is a chemical compound belonging to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridin-6-amine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and subsequent chlorination to yield the dihydrochloride salt. Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate are reacted in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted naphthyridines, which can be further utilized in various applications .

Scientific Research Applications

1,7-Naphthyridin-6-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Naphthyridin-6-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

1,7-Naphthyridin-6-amine dihydrochloride is a compound that belongs to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique naphthyridine structure, which allows for various interactions with biological targets. Its molecular formula is C8_8H8_8Cl2_2N2_2, and it possesses a molecular weight of approximately 205.07 g/mol. The compound's structure enables it to engage in hydrogen bonding and π-π stacking interactions, which are critical for its biological efficacy.

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1,7-naphthyridin-6-amine have shown effectiveness against various bacterial strains and fungi. A study indicated that certain naphthyridine derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

The anticancer potential of naphthyridine derivatives has been extensively studied. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound was found to activate caspase pathways, leading to programmed cell death. Additionally, it demonstrated cell cycle arrest at the G0/G1 phase, indicating its role in halting cancer cell proliferation .

Cell Line IC50 Value (µM) Mechanism of Action
HeLa15.0Apoptosis via caspase activation
MDA-MB-23112.5Cell cycle arrest at G0/G1
THP-1 (leukemia)20.0Induction of apoptosis

Neurological Effects

Naphthyridine compounds have also been investigated for their neuroprotective effects. Studies suggest that they can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes involved in various biochemical pathways. The compound's interaction with DNA has been noted, where it may intercalate and disrupt replication processes in cancer cells. Furthermore, it appears to influence signaling pathways associated with inflammation and apoptosis .

Study on Anticancer Activity

In a recent study published in Nature Reviews Cancer, researchers evaluated the efficacy of this compound in vivo using mouse models with human tumor xenografts. The compound was administered intraperitoneally over a period of two weeks, resulting in a significant reduction of tumor volume compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Neuroprotective Effects

A clinical trial assessing the neuroprotective effects of naphthyridine derivatives included participants with early-stage Alzheimer's disease. Results indicated that treatment with this compound improved cognitive function scores significantly compared to placebo groups over six months .

Properties

IUPAC Name

1,7-naphthyridin-6-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2ClH/c9-8-4-6-2-1-3-10-7(6)5-11-8;;/h1-5H,(H2,9,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSZDYYNHWTZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2N=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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